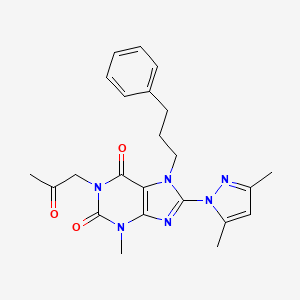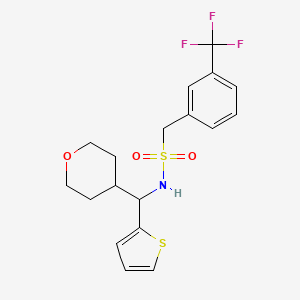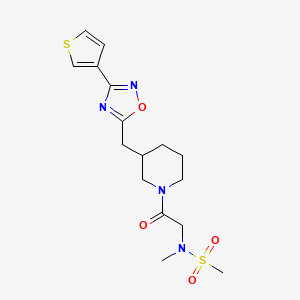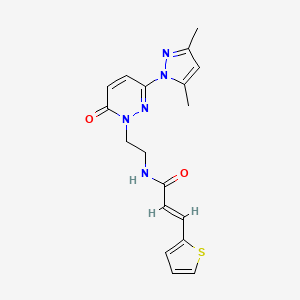![molecular formula C17H14ClNO4 B2494003 2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid CAS No. 439096-40-9](/img/structure/B2494003.png)
2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 1,4-benzoxazin-3-yl acetic acid derivatives involves cyclization of anthranilic acid derivatives with aryl aldehydes in acetic anhydride under reflux conditions to yield high-purity products (Nikpour, Sheikh, & Saraji, 2007)1. Another approach involves the ring opening of 4-aryl-2-phenyloxazol-5-one with 2-aminobenzoic acid, followed by refluxing in acetic anhydride to synthesize 4H-3,1-benzoxazin-4-one derivatives (Haneen, Gouhar, Hashem, & Youssef, 2019)2.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by X-ray diffraction and NMR spectroscopy. The structural studies reveal high energy barriers for hindered rotation of bridgehead phenyl groups, indicating a complex steric environment within these molecules (Tähtinen, Sillanpää, Stájer, Szabó, & Pihlaja, 1999)3. Additionally, electron density studies of the biologically active molecule (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid have been conducted to understand intermolecular interactions and hydrogen bonding in the solid state (Wang, Ashurov, Ibragimov, Wang, Mouhib, Mukhamedov, & Englert, 2016)4.
Chemical Reactions and Properties
Chemical reactions involving 1,4-benzoxazin-3-yl acetic acid derivatives include reductive cyclization, which is a method described for the synthesis of these compounds in the presence of Fe/acetic acid (Ramesh, Raju, Kavala, Kuo, & Yao, 2011)5. The compounds also exhibit the ability to undergo various nucleophilic substitutions, contributing to their diverse chemical properties.
Physical Properties Analysis
The physical properties of 1,4-benzoxazin-3-yl acetic acid derivatives, such as solubility, melting points, and crystal structure, are influenced by the molecular structure and substituent effects. These properties are essential for understanding the compound's behavior in different chemical environments.
Chemical Properties Analysis
The chemical properties, including reactivity with different nucleophiles and the formation of metal complexes, highlight the versatility of these compounds. Studies on the synthesis and reactions of derivatives bearing pyrazolyl moiety indicate their potential as antimicrobial and antioxidant agents (Haneen et al., 2019)2. Additionally, their ability to form stable complexes with metals, acting as N,O-chelating ligands, has been demonstrated (Filippova, Bologa, Simonov, Gdaniec, & Gerbaleu, 2005)6.
科学的研究の応用
Antibacterial Activity
Synthetic compounds, including variations of 1,4-Benzoxazine analogues, have been explored for their antibacterial properties. A study by Kadian et al. (2012) synthesized compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} and tested them against bacterial strains such as E. coli and Staphylococcus aureus. Some compounds demonstrated good activity against specific strains like K. pneumoniae and E. faecalis, while others showed moderate activity against E. coli and other bacteria (Kadian, Maste, & Bhat, 2012).
Synthesis Techniques and Derivatives
Research by Mayer et al. (2001) focused on synthesizing derivatives of Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate, highlighting the methods and yields of these processes. Such synthetic techniques are vital for creating various derivatives of 1,4-Benzoxazine for research and potential applications (Mayer, Arrault, Guillaumet, & Mérour, 2001).
Antifungal and Antimycotic Activity
Mukovoz et al. (2018) explored the synthesis of bioactive derivatives of 1,4-benzoxazine. They prepared compounds with antimycotic activity against plant pathogenic fungi, indicating potential agricultural applications (Mukovoz, Slepukhin, Danilova, Aysuvakova, & Glinushkin, 2018).
Antimicrobial and Antioxidant Properties
The study by Sonia et al. (2013) synthesized benzoxazinyl pyrazolone arylidenes, which exhibited in vitro antimicrobial and antioxidant activities. This demonstrates the potential of 1,4-Benzoxazine derivatives in pharmaceutical research (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Applications in Organic Synthesis
Research by Dabholkar and Gavande (2003) and Masuoka et al. (1986) explored the synthesis of 1,4-Benzoxazine derivatives under different conditions, contributing to the field of organic chemistry and the development of new synthetic methodologies (Dabholkar & Gavande, 2003); (Masuoka, Asako, Goto, & Noguchi, 1986).
特性
IUPAC Name |
2-[4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c18-13-6-2-1-5-12(13)17(22)19-11(9-16(20)21)10-23-15-8-4-3-7-14(15)19/h1-8,11H,9-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBQVLNEOLPVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-(aminomethyl)-4-[3-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2493921.png)

![(2E)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2493928.png)
![4-methoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2493929.png)



![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2493937.png)



![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-(4-hydroxyphenyl)benzoate](/img/structure/B2493941.png)
![6-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493942.png)
![2-Bromo-4-(bromomethyl)-7,7-dimethyl-3-oxobicyclo[2.2.1]heptanecarboxylic acid](/img/structure/B2493943.png)